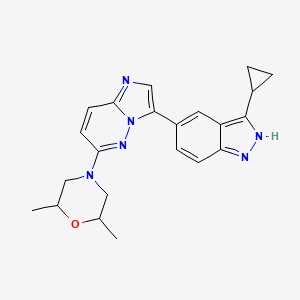
Decyl aldehyde-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl aldehyde-d2, also known as deuterated decanal, is a deuterium-labeled compound with the chemical formula C10H18D2O. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful for various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyl aldehyde-d2 can be synthesized through the deuteration of decanal. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where decanal is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient deuteration. The purity of the final product is crucial, and various purification techniques, such as distillation and chromatography, are employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Decyl aldehyde-d2 undergoes various chemical reactions, including:
Reduction: It can be reduced to decanol-d2 using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; typically conducted in aqueous or acidic conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions often occur under basic or neutral conditions.
Major Products Formed
Oxidation: Decanoic acid-d2.
Reduction: Decanol-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decyl aldehyde-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of decyl aldehyde-d2 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by aldehyde dehydrogenases to form decanoic acid-d2. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into the pathways involved in aldehyde metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of Decyl Aldehyde-d2
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in scientific studies .
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
9,10-dideuteriodecanal |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3/i1D,2D |
Clave InChI |
KSMVZQYAVGTKIV-QDNHWIQGSA-N |
SMILES isomérico |
[2H]CC([2H])CCCCCCCC=O |
SMILES canónico |
CCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)

![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)







![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
